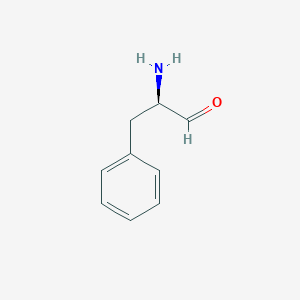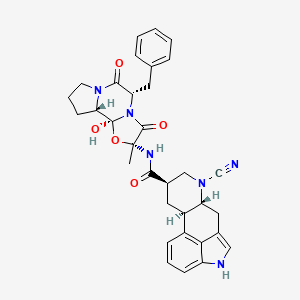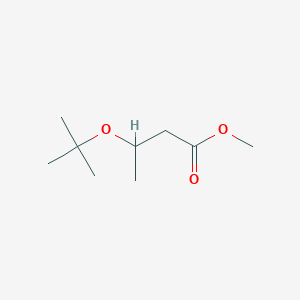
Magnesium;2,4-dichloro-1-ethylbenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2,4-dichloro-1-ethylbenzene;bromide is a complex organometallic compound that combines magnesium with a substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;2,4-dichloro-1-ethylbenzene;bromide typically involves the reaction of 2,4-dichloro-1-ethylbenzene with magnesium in the presence of a brominating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the organometallic compound. The general reaction scheme is as follows:
2,4-dichloro-1-ethylbenzene+Mg+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of solvents such as tetrahydrofuran (THF) can facilitate the reaction by stabilizing the intermediate complexes.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2,4-dichloro-1-ethylbenzene;bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the magnesium center.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can oxidize the compound.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 2,4-dichloro-1-ethylphenol.
Scientific Research Applications
Magnesium;2,4-dichloro-1-ethylbenzene;bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a catalyst in various chemical reactions.
Material Science: It is used in the development of new materials with unique properties.
Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism by which Magnesium;2,4-dichloro-1-ethylbenzene;bromide exerts its effects involves the interaction of the magnesium center with various substrates The magnesium ion can coordinate with electron-rich sites on the substrate, facilitating chemical transformations
Comparison with Similar Compounds
Similar Compounds
- Magnesium;2,4-dichlorobenzene;bromide
- Magnesium;2,4-dichloro-1-methylbenzene;bromide
- Magnesium;2,4-dichloro-1-propylbenzene;bromide
Uniqueness
Magnesium;2,4-dichloro-1-ethylbenzene;bromide is unique due to the presence of the ethyl group, which can influence the reactivity and steric properties of the compound. This makes it distinct from other similar compounds that may have different alkyl substituents.
Properties
Molecular Formula |
C8H7BrCl2Mg |
|---|---|
Molecular Weight |
278.25 g/mol |
IUPAC Name |
magnesium;2,4-dichloro-1-ethylbenzene;bromide |
InChI |
InChI=1S/C8H7Cl2.BrH.Mg/c1-2-6-3-4-7(9)5-8(6)10;;/h3-5H,1-2H2;1H;/q-1;;+2/p-1 |
InChI Key |
SVWLYRYNLIVIHP-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CC1=C(C=C(C=C1)Cl)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13444500.png)
![methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13444506.png)
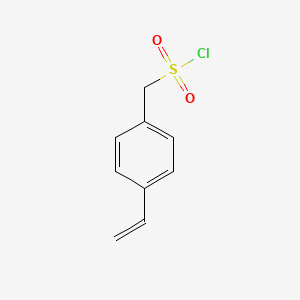
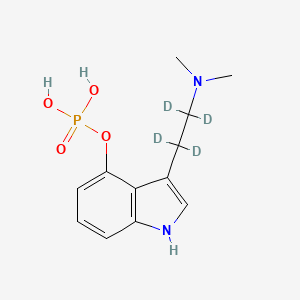
![2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole](/img/structure/B13444520.png)
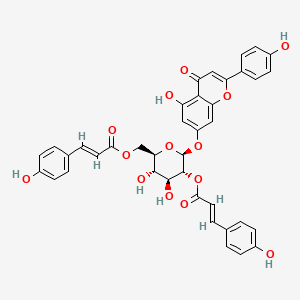
![6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13444536.png)
![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)
![4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B13444545.png)
